Lipid IVA
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Description
Lipid IVA is a tetra-acylated lipid A produced by E. coli as an intermediate in the lipid A biosynthetic pathway. It is a conjugate acid of a this compound(4-).
Scientific Research Applications
Macrophage Activation and Endotoxic Shock
Lipid IVA, a precursor of lipid A in lipopolysaccharide (LPS) of Gram-negative bacteria, plays a crucial role in stimulating macrophage activation and causing endotoxic shock. Hampton et al. (1991) found that this compound's binding and metabolism by macrophage-like cells are mediated by the macrophage scavenger receptor. This receptor plays a significant role in the clearance and detoxification of endotoxin in animals (Hampton et al., 1991).
Aggregation Behavior in Aqueous Solutions
The aggregation behavior of this compound in aqueous solutions at physiological pH has been studied by Hofer et al. (1991). Their research revealed that sonication of this compound produces stable vesicles, which are not sensitive to the nature of the buffer but to the pH and ionic strength. This suggests a rigid surface structure of these vesicles, which might be relevant in biological systems (Hofer et al., 1991).
Lipid A Precursors and Structural Diversity
Raetz et al. (1985) focused on the isolation and characterization of lipid A precursors from a mutant of Salmonella typhimurium. They discovered various anionic components based on the structure of this compound, indicating a higher heterogeneity of these precursors than previously suspected. This research provides insight into the structural diversity and biosynthesis of lipid A (Raetz et al., 1985).
Antagonistic Effects on Human Monocytes
Golenbock et al. (1991) demonstrated that this compound, despite being a lipid A precursor, acts as an antagonist of lipopolysaccharide (LPS) on human monocytes. This finding suggests potential therapeutic applications for this compound in treating Gram-negative septicemia (Golenbock et al., 1991).
Species-Specific Immune Response Modulation
Scior et al. (2013) reviewed the species-specific immune responses to this compound. They found that this compound exhibits agonistic properties in mouse cells but is inactive in human macrophages. This species-dependent modulation is crucial for understanding the immune response mechanisms in different mammalian species (Scior et al., 2013).
Properties
Molecular Formula |
C68H130N2O23P2 |
---|---|
Molecular Weight |
1405.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-3-hydroxy-2-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonooxyoxan-2-yl]oxymethyl]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C68H130N2O23P2/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(90-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(89-68(61)93-95(84,85)86)50-87-67-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)88-67)92-94(81,82)83)91-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,81,82,83)(H2,84,85,86)/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |
InChI Key |
KVJWZTLXIROHIL-QDORLFPLSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Synonyms |
compound 406 lipid A precursor IA lipid A precursor, Salmonella typhimurium lipid A precursors, bacterial lipid A precursors, Pseudomonas lipid A precursors, Salmonella lipid IVA tetraacyl disaccharide 1,4'-bisphosphate |
Origin of Product |
United States |
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